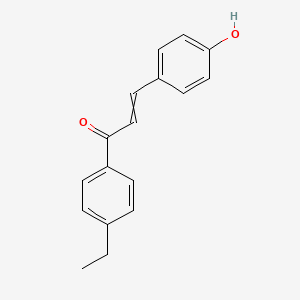![molecular formula C24H26 B14268205 1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) CAS No. 177330-64-2](/img/structure/B14268205.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 3,4-dimethylbenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene) with 3,4-dimethylbenzene under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent product quality and efficient production. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different substituents, leading to distinct chemical and physical properties.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Another related compound with variations in the substituent groups and overall structure.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
177330-64-2 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
4-[[3-[(3,4-dimethylphenyl)methyl]phenyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-17-8-10-23(12-19(17)3)15-21-6-5-7-22(14-21)16-24-11-9-18(2)20(4)13-24/h5-14H,15-16H2,1-4H3 |
InChIキー |
USKQWYURPBZVLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=C(C=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


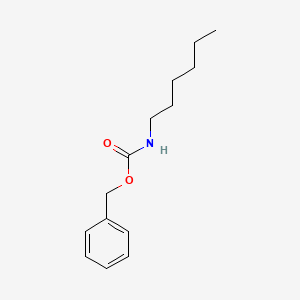

![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
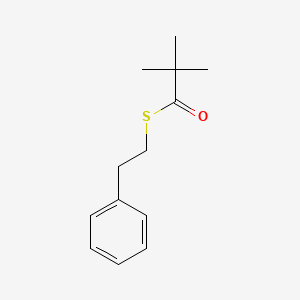
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
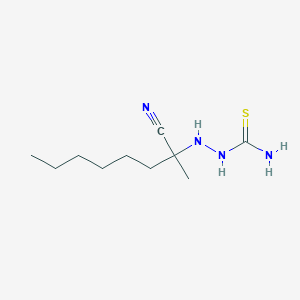
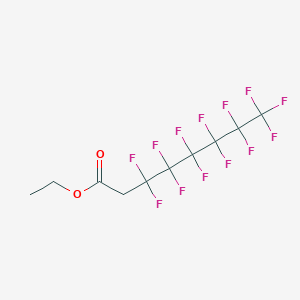
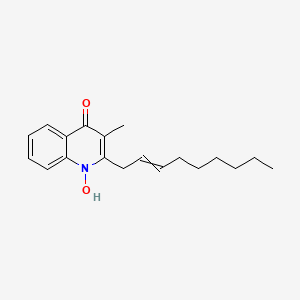
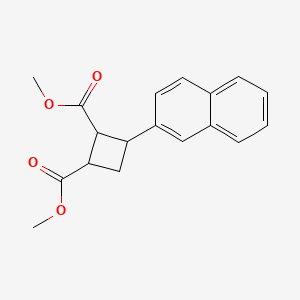
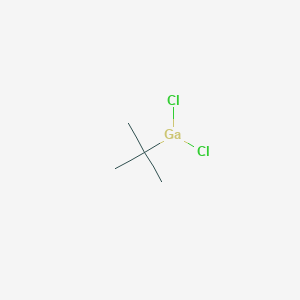
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
